2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Overview
Description
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is an organic compound with the molecular formula C18H20O4. It is known for its presence in various natural sources and its applications in different fields such as chemistry, biology, and medicine. The compound is characterized by its phenolic structure, which includes a prop-2-enyl group substituted with a 2,4,5-trimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable phenol derivative under basic conditions. One common method includes the use of a Wittig reaction to form the prop-2-enyl group, followed by a coupling reaction with the phenol. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The prop-2-enyl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
- 2-[1-(2,3,4-Trimethoxyphenyl)prop-2-enyl]phenol
- 2-[1-(2,4,6-Trimethoxyphenyl)prop-2-enyl]phenol
Uniqueness
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2, 4, and 5 positions enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNPUQSPATHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398211 | |
Record name | AC1MZZPI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-14-9 | |
Record name | AC1MZZPI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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